2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a pinacol boronate ester characterized by a 2-fluoro-5-(1-methylcyclopropyl)phenyl substituent. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety ensures stability and compatibility with Suzuki-Miyaura coupling reactions . Its synthesis likely involves palladium-catalyzed borylation or nucleophilic substitution, as seen in analogous compounds (e.g., reactions with cyclopropylmethyl ethers or halogenated precursors) .
Properties
Molecular Formula |
C16H22BFO2 |
|---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
2-[2-fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BFO2/c1-14(2)15(3,4)20-17(19-14)12-10-11(6-7-13(12)18)16(5)8-9-16/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
YPZHEKJFPQPPOX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3(CC3)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-5-(1-methylcyclopropyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction mixture is heated to facilitate the formation of the desired dioxaborolane derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation: It can undergo oxidation reactions to form the corresponding boronic acid or boronate ester.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Boronic acids or boronate esters.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and imaging agents due to its boron content.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boron reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorine and Halogen Analogues
- However, chlorine’s larger atomic size may reduce steric compatibility in certain catalytic systems. Key Difference: Chlorine’s higher polarizability may alter solubility and metabolic stability compared to fluorine.
- Key Difference: The trifluoromethyl group increases lipophilicity (logP) compared to the methylcyclopropyl substituent .
Oxygen- and Sulfur-Containing Analogues
Steric and Electronic Effects
| Compound | Substituent | Steric Bulk | Electronic Effect | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 2-Fluoro, 5-(1-methylcyclopropyl) | High | Moderate EWG (F) | ~292.1 (estimated) |
| 2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-... | 3-Chloro, 5-(1-methylcyclopropyl) | High | Stronger EWG (Cl) | ~308.5 (estimated) |
| 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-... | 2-Fluoro, 5-CF3 | Moderate | Strong EWG (CF3) | ~316.1 (estimated) |
| 2-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-... | 3-Cl, 5-OCH2cyclopropyl | Moderate | Weak EDG (OCH2) | ~336.8 (estimated) |
Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
- The target compound’s fluorine atom activates the boronate toward coupling, while the methylcyclopropyl group may slow transmetalation due to steric hindrance. Similar compounds with less bulky substituents (e.g., methoxy or trifluoromethyl) exhibit faster coupling kinetics .
- Example : 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () shows higher coupling efficiency in aryl-aryl bond formation compared to the target compound due to reduced steric bulk .
Stability Under Reaction Conditions :
- Methylcyclopropyl-containing boronates are stable under basic conditions but may undergo ring-opening in strongly acidic media. In contrast, trifluoromethyl-substituted analogues are more resistant to hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
